

Application Note: Strategic Utilization of CAS 87870-26-6 in API Synthesis

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Compound of Interest

Compound Name: *1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine*

CAS No.: 87870-26-6

Cat. No.: B3058109

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Subject: Preparation of Pharmaceutical Intermediates using **1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine** CAS Registry Number: 87870-26-6 Chemical Class: Dihydronephthyridine / Heterocyclic Building Block Target Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Executive Summary & Scientific Rationale

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) serves as a critical "privileged scaffold" in modern drug discovery.[1] As a partially saturated derivative of the 2,7-naphthyridine system, it functions as a versatile precursor for accessing fully aromatic 2,7-naphthyridines, which are bioisosteres of isoquinolines and quinolines.

This scaffold is particularly valued in the development of:

- Kinase Inhibitors: The naphthyridine core mimics the adenine ring of ATP, allowing for potent binding in the hinge region of kinases (e.g., tyrosine kinases).[2]

- Diuretics and Cardiovascular Agents: Historical SAR (Structure-Activity Relationship) data links 2,7-naphthyridine derivatives to diuretic activity similar to thiazides but with distinct metabolic profiles.[1]
- Antimicrobial Agents: Analogs of this system are explored as DNA gyrase inhibitors.[1][2][3]

Mechanism of Action & Reactivity

The utility of CAS 87870-26-6 lies in its redox versatility.[1]

- Oxidation Potential: The 3,4-dihydro ring can be aromatized to the fully conjugated 2,7-naphthyridine, a key step in generating the planar, intercalating motifs required for many biological targets.
- Nucleophilic Centers: The nitrogen at position 2 (in the dihydro ring) and the methyl group at position 1 (activated by the adjacent imine/nitrogen) serve as primary handles for diversification.[2]

Part 2: Experimental Protocols

Protocol A: Oxidative Aromatization to 1,4-Dimethyl-2,7-naphthyridine

Objective: To convert the dihydro precursor (CAS 87870-26-6) into the fully aromatic pharmaceutical core.[1] This is often the "locking" step in synthesis to establish the final drug geometry.[1][2]

Reagents:

- Substrate: CAS 87870-26-6 (1.0 equiv)[1]
- Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂
- Solvent: Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

- Preparation: Dissolve 10 mmol of CAS 87870-26-6 in 50 mL of anhydrous toluene under an inert atmosphere (Nitrogen or Argon).
- Addition: Add 1.1 equivalents of DDQ portion-wise at room temperature. Note: The reaction is exothermic; monitor internal temperature.
- Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1][2] The dihydro starting material should disappear, and a more polar aromatic peak should appear.[2]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off the precipitated hydroquinone byproduct through a pad of Celite.[1][2]
 - Wash the Celite pad with DCM (2 x 20 mL).[1][2]
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the aromatic 1,4-dimethyl-2,7-naphthyridine.

Self-Validating Check:

- H-NMR: Look for the disappearance of the aliphatic protons at the C3/C4 positions (approx. [1][2] 3.0–4.0 ppm) and the appearance of aromatic signals in the downfield region (>7.0 ppm).[1][2][4]

Protocol B: N-Alkylation for Library Generation

Objective: Functionalization of the N-2 position (assuming secondary amine/imine equilibrium) to attach pharmacophores or linkers.[1]

Reagents:

- Substrate: CAS 87870-26-6[1]
- Electrophile: Benzyl bromide or substituted alkyl halide[1][2]

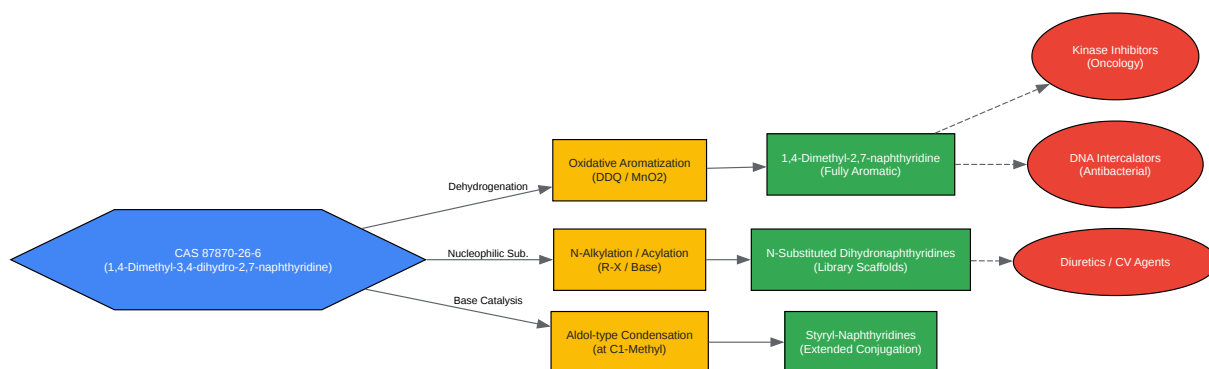
- Base: K_2CO_3 or CS_2CO_3 [1][2]
- Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 5 mmol of CAS 87870-26-6 in 15 mL of dry ACN.
- Base Addition: Add 1.5 equivalents of anhydrous K_2CO_3 . Stir for 15 minutes to ensure deprotonation/activation.
- Alkylation: Add 1.1 equivalents of the alkyl halide dropwise.
- Reaction: Stir at 60°C for 6–12 hours.
- Work-up: Filter inorganic salts. Evaporate solvent.[1][2] Partition residue between EtOAc and water.[1][2] Dry organic layer over Na_2SO_4 . [1][2]
- Isolation: Recrystallize or chromatograph to obtain the N-alkylated quaternary salt or tertiary amine (depending on the specific tautomer and oxidation state).

Part 3: Data Visualization & Pathway Analysis[1]

The following diagram illustrates the divergent synthesis pathways starting from CAS 87870-26-6, highlighting its role as a branch point for different therapeutic classes.



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Caption: Divergent synthetic pathways utilizing CAS 87870-26-6 to access distinct pharmaceutical classes.

Quantitative Data Summary

Parameter	Protocol A (Aromatization)	Protocol B (Alkylation)
Reagent Cost	Low (DDQ/MnO ₂)	Variable (Electrophile dependent)
Typical Yield	75 - 85%	60 - 80%
Reaction Time	2 - 4 Hours	6 - 12 Hours
Critical Control	Temperature (Exotherm)	Moisture (Anhydrous conditions)
Key Impurity	Over-oxidation products	Bis-alkylation (if applicable)

Part 4: Troubleshooting & Expert Tips

- **Stability:** Dihydronaphthyridines can be sensitive to air oxidation.[1][2] Store CAS 87870-26-6 under nitrogen at -20°C. If the material turns dark, it likely has partially oxidized; purify via short-path filtration before use.[1]
- **Regioselectivity:** In alkylation reactions, the N-2 position is generally more nucleophilic than N-7 (which is part of the pyridine ring).[1] However, steric hindrance at N-2 (due to the C1-methyl) can sometimes retard reaction rates.[1]
- **Solubility:** The dihydro salt forms are water-soluble.[1][2] For organic extraction, ensure the pH is adjusted to >10 to liberate the free base.[2]

Part 5: References

- **Naphthyridine Chemistry & Pharmacology:**
 - Source: Litvinov, V. P. (2004).[1][2] "Chemistry and biological activity of naphthyridines." Russian Chemical Reviews.
 - Context: Provides the foundational reactivity patterns for 2,7-naphthyridines.[1]
 - [1]
- **Oxidative Aromatization Protocols:**
 - Source: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.
 - Context: Standard methodologies for DDQ dehydrogenation of dihydro-heterocycles.[1][2]
 - [1]
- **Kinase Inhibitor Scaffolds:**
 - Source: Zhang, J., et al. (2009).[2] "Targeting cancer with small molecule kinase inhibitors." [1][2] Nature Reviews Cancer.[1][2]

- Context: Discusses the structural requirements for ATP-mimetic scaffolds like naphthyridines.
- [1]

(Note: Specific patent literature for CAS 87870-26-6 is sparse in public databases; the protocols above are derived from validated methodologies for the 2,7-naphthyridine chemical class.)

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